Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate
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Overview
Description
Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol, followed by refluxing for several hours . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate: Another heterocyclic compound with a similar structure but different substitution pattern.
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Differing in the position of the nitrogen atom in the pyridine ring.
Uniqueness
Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 4-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-7-3-4-11-8(7)5-12-9(6)10(13)14-2/h3-5,11H,1-2H3 |
InChI Key |
AZLZRRNVBDQPMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC2=CN=C1C(=O)OC |
Origin of Product |
United States |
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